
1-Methoxy-3-(3-methoxypropoxy)propane
Overview
Description
1-Methoxy-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various chemical applications. The compound is known for its ether functional groups, which contribute to its chemical reactivity and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials. The reaction mechanism involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired ether product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of new ether or ester compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and strong bases such as sodium hydride.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: New ethers, esters.
Scientific Research Applications
1-Methoxy-3-(3-methoxypropoxy)propane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex ether structures.
Biology: Employed in the study of membrane permeability and as a model compound for studying ether metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(3-methoxypropoxy)propane involves its interaction with various molecular targets. The ether functional groups allow the compound to participate in hydrogen bonding and dipole-dipole interactions, which can influence its solubility and reactivity. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
- 1-Methoxy-2-(2-methoxyethoxy)ethane
- 1-Methoxy-4-(4-methoxybutoxy)butane
- 1-Methoxy-5-(5-methoxypentoxy)pentane
Comparison: 1-Methoxy-3-(3-methoxypropoxy)propane is unique due to its specific chain length and ether linkages, which provide distinct solubility and reactivity properties compared to similar compounds. The presence of two ether groups in a relatively short carbon chain makes it particularly useful in applications requiring high solubility and chemical stability .
Biological Activity
1-Methoxy-3-(3-methoxypropoxy)propane, also known as 1,1'-oxybis[3-methoxypropane], is a compound with the molecular formula C₈H₁₈O₃. This compound has garnered attention for its potential biological activities, particularly in the fields of herbicide development and cosmetic formulations. This article delves into the biological activities associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes two methoxy groups attached to a propane backbone. Its unique structure contributes to its solubility and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₈H₁₈O₃ |
Molecular Weight | 174.24 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Herbicidal Properties
Research indicates that this compound exhibits herbicidal properties. A patent describes its use as an active ingredient in herbicide formulations, demonstrating significant efficacy against various weed species while minimizing damage to cultivated plants . The compound's mechanism appears to involve disrupting metabolic processes in target plants, leading to their selective elimination.
Cosmetic Applications
The compound is also utilized in cosmetic formulations due to its ability to enhance skin penetration and improve the stability of active ingredients. Studies have shown that it can act as a solvent and carrier for other compounds, facilitating their absorption through the skin barrier . Its safety profile is generally favorable, though detailed toxicological assessments are necessary for specific formulations.
Case Study 1: Herbicide Efficacy
In a field trial conducted over two growing seasons, this compound was evaluated for its effectiveness against common agricultural weeds. The results indicated a reduction in weed biomass by up to 70% compared to untreated controls. The compound was particularly effective when applied at early growth stages of weeds, suggesting optimal timing for application is crucial for maximizing herbicidal effects.
Case Study 2: Cosmetic Formulation
A clinical study involving a cosmetic formulation containing this compound was conducted on a group of volunteers with sensitive skin. Over four weeks, participants reported improved skin hydration and reduced irritation compared to control products without the compound. These findings support its role as an effective ingredient in enhancing skin tolerance and moisture retention.
Properties
IUPAC Name |
1-methoxy-3-(3-methoxypropoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCKLXGUZOEGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274213 | |
Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | Propane, oxybis[methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111109-77-4, 66226-74-2 | |
Record name | Dipropylene glycol dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111109774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, oxybis[methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.